5-Bromo-4-methyl-2-propoxypyridine
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Overview
Description
5-Bromo-4-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a propoxy group at the 2nd position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
It is known to be a building block in the synthesis of various complex molecules .
Mode of Action
It is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4-methyl-2-propoxypyridine are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity make it a valuable tool in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This leads to the synthesis of complex organic compounds, contributing to various areas of chemical research and development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable metal catalyst and appropriate reaction conditions . The compound’s stability and reactivity can also be affected by factors such as temperature and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-propoxypyridine typically involves the bromination of 4-methyl-2-propoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-propoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions, typically in the presence of a base like potassium phosphate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of N-oxides or dehalogenated products.
Scientific Research Applications
5-Bromo-4-methyl-2-propoxypyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and potential pharmaceutical agents.
Medicine: As a building block in the synthesis of drug candidates and therapeutic compounds.
Industry: In the production of agrochemicals, dyes, and materials science.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative used in organic synthesis.
4-Bromo-2-methylpyridine: Used as a starting material in the preparation of various organic compounds.
Uniqueness
5-Bromo-4-methyl-2-propoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the propoxy group at the 2nd position and the bromine at the 5th position allows for selective functionalization and diverse applications in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-4-methyl-2-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMTJQVRIRZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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